4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether
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Overview
Description
4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether is a heterocyclic compound that belongs to the family of pyrazolopyridines. It is characterized by a pyrazole ring fused to a pyridine ring, with a 4-chlorophenyl group and a methoxy group attached to the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the 4-chlorophenyl group .
Scientific Research Applications
4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-(2,4-Dichlorophenyl)-1H-pyrazole
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Properties
Molecular Formula |
C13H10ClN3O |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H10ClN3O/c14-9-3-5-10(6-4-9)18-8-12-11-2-1-7-15-13(11)17-16-12/h1-7H,8H2,(H,15,16,17) |
InChI Key |
SXSBOHZYGLHDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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